molecular formula C4H4NaO7Sb B13834003 Sodium antimonyl-L-tartrate

Sodium antimonyl-L-tartrate

Cat. No.: B13834003
M. Wt: 308.82 g/mol
InChI Key: SHFQLHLDZDETGN-QXMMYYGRSA-L
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Description

Sodium antimonyl-L-tartrate is an organometallic compound with the chemical formula C8H4Na2O12Sb2. It is a white crystalline powder that is soluble in water but insoluble in ethanol. This compound has been used historically in various applications, including as a mordant in the textile and leather industries and as a treatment for schistosomiasis .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium antimonyl-L-tartrate can be synthesized by reacting antimony trioxide (Sb2O3) with tartaric acid (C4H6O6) in the presence of sodium hydroxide (NaOH). The reaction typically occurs in an aqueous medium under controlled temperature conditions. The general reaction is as follows:

Sb2O3+2C4H6O6+2NaOHNa2Sb2(C4H2O6)2+3H2OSb_2O_3 + 2C_4H_6O_6 + 2NaOH \rightarrow Na_2Sb_2(C_4H_2O_6)_2 + 3H_2O Sb2​O3​+2C4​H6​O6​+2NaOH→Na2​Sb2​(C4​H2​O6​)2​+3H2​O

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated to facilitate the reaction. The product is then purified through crystallization and filtration processes to obtain the desired purity level .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, where the antimony in the compound is oxidized to a higher oxidation state.

    Reduction: The compound can also be reduced, typically using reducing agents like hydrogen sulfide (H2S) or sodium borohydride (NaBH4).

    Substitution: Substitution reactions can occur where the antimony center is replaced by other metal ions under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents like H2S and NaBH4 are commonly used.

    Substitution: Conditions vary depending on the substituting metal ion but often involve aqueous solutions and controlled pH levels.

Major Products:

Scientific Research Applications

Sodium antimonyl-L-tartrate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of sodium antimonyl-L-tartrate involves its interaction with biological molecules, particularly enzymes. The compound inhibits key enzymes in the metabolic pathways of parasites, leading to their death. The antimony center in the compound interacts with thiol groups in proteins, disrupting their function and leading to cellular damage and death of the parasite .

Comparison with Similar Compounds

    Antimony Potassium Tartrate: Similar in structure and used for similar applications, but contains potassium instead of sodium.

    Sodium Stibogluconate: Another antimony-based compound used in the treatment of leishmaniasis.

    Meglumine Antimoniate: Used in the treatment of leishmaniasis, similar in function but different in chemical structure.

Uniqueness: Sodium antimonyl-L-tartrate is unique due to its specific interaction with biological molecules and its historical significance in treating parasitic diseases. Its solubility in water and specific reactivity make it a valuable compound in various industrial and research applications .

Properties

Molecular Formula

C4H4NaO7Sb

Molecular Weight

308.82 g/mol

IUPAC Name

sodium;(2R,3R)-2,3-dihydroxy-4-oxo-4-oxostibanyloxybutanoate

InChI

InChI=1S/C4H6O6.Na.O.Sb/c5-1(3(7)8)2(6)4(9)10;;;/h1-2,5-6H,(H,7,8)(H,9,10);;;/q;+1;;+1/p-2/t1-,2-;;;/m1.../s1

InChI Key

SHFQLHLDZDETGN-QXMMYYGRSA-L

Isomeric SMILES

[C@@H]([C@H](C(=O)O[Sb]=O)O)(C(=O)[O-])O.[Na+]

Canonical SMILES

C(C(C(=O)O[Sb]=O)O)(C(=O)[O-])O.[Na+]

Origin of Product

United States

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